molecular formula C19H23FN6O3S B2519732 2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941896-71-5

2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2519732
CAS No.: 941896-71-5
M. Wt: 434.49
InChI Key: AZFHNANYBNXQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a sophisticated pyrazolo[3,4-d]pyrimidine derivative intended for non-human research applications. This compound is classified as a pharmaceutical intermediate, a category of substances used in the manufacture of finished pharmaceutical products . Its complex structure, featuring a 1H-pyrazolo[3,4-d]pyrimidin-1-yl core, suggests it is a molecule of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies . The scaffold is recognized for its potential as a tyrosine kinase inhibitor, which are crucial classes of compounds in oncological research and the study of cellular signaling pathways . The specific molecular architecture, including the 2-fluorophenoxy ether and the (2-methoxyethyl)amino side chain, is engineered to modulate biological activity, solubility, and binding affinity. This compound is strictly for research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O3S/c1-28-10-8-22-17-13-11-23-26(18(13)25-19(24-17)30-2)9-7-21-16(27)12-29-15-6-4-3-5-14(15)20/h3-6,11H,7-10,12H2,1-2H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHNANYBNXQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS No. 941896-71-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN6O3SC_{19}H_{23}FN_{6}O_{3}S, with a molecular weight of 434.5 g/mol. Its structure includes a fluorophenoxy group, a methoxyethyl amino group, and a pyrazolo-pyrimidine moiety, which are crucial for its biological activity.

Anticonvulsant Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. A related study highlighted that certain derivatives demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a mechanism involving benzodiazepine receptors and other pathways .

G Protein-Coupled Receptor Interaction

The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, particularly its role as an antagonist in various biological systems. GPCRs are pivotal in mediating cellular responses to external stimuli, and compounds that modulate their activity can have therapeutic implications in treating neurological disorders .

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems through GPCR pathways. The compound may inhibit or activate specific receptors, leading to altered neuronal excitability and synaptic transmission.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on similar compounds that provide insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated anticonvulsant effects in animal models with similar pyrazolo compounds.
Study BExplored the binding affinity of related compounds to GPCRs, indicating potential therapeutic uses in CNS disorders.
Study CInvestigated the pharmacokinetics and metabolism of structurally related molecules, providing a framework for understanding the bioavailability of this compound.

Scientific Research Applications

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing pyrazolo-pyrimidine motifs have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer progression.
  • Antimicrobial Properties : The presence of the thioether group in related compounds has been linked to antimicrobial activity against several pathogens.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through inhibition of key enzymes like lipoxygenase.

Anticancer Activity

In a study examining pyrazolo-pyrimidine derivatives, it was found that modifications to the side chains significantly influenced their efficacy against cancer cell lines. For instance, derivatives with electron-withdrawing groups showed enhanced potency against certain types of cancer cells, suggesting that 2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide may also exhibit similar properties .

Antimicrobial Studies

Research on related compounds has demonstrated that thioether functionalities can enhance antimicrobial activity. In vitro assays indicated that modifications to the benzene ring can lead to varying degrees of microbial inhibition. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents can optimize antimicrobial efficacy .

Anti-inflammatory Potential

Molecular docking studies have indicated that compounds similar to this compound may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of kinase pathways
AntimicrobialDisruption of microbial cell membranes
Anti-inflammatoryInhibition of lipoxygenase

Chemical Reactions Analysis

Core Pyrazolo[3,4-d]Pyrimidine Reactivity

The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling ATP-competitive kinase inhibition . Key reactive sites include:

  • Position 4 : The (2-methoxyethyl)amino group facilitates nucleophilic substitutions or hydrogen bonding interactions.

  • Position 6 : The methylthio (-SMe) group is prone to oxidation or displacement reactions.

  • Position 1 : The ethylacetamide side chain may undergo hydrolysis or structural modifications.

Oxidation of the Methylthio Group

The methylthio substituent at position 6 can oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions. For example:

\text{-SMe} \xrightarrow{H_2O_2/\text{AcOH}} \text{-S(O)Me} \xrightarrow[\text{excess}]{} \text{-SO_2Me}

Analogous Evidence : Oxidation of methylthio groups in triazine derivatives (e.g., 6-chloro-1,3,5-triazine) to sulfonates is documented in EU regulatory documents .

Nucleophilic Substitution at Position 6

The methylthio group can be displaced by nucleophiles (e.g., amines, alkoxides):

-SMe+NH2Rbase-NHR+MeSH\text{-SMe} + \text{NH}_2\text{R} \xrightarrow{\text{base}} \text{-NHR} + \text{MeSH}

Example : Replacement of -SMe with primary amines in pyrimidine derivatives is reported in patent literature .

Hydrolysis of the Acetamide Moiety

The terminal acetamide group may hydrolyze under acidic or basic conditions:

-NHC(O)CH2O-HCl/H2O-NH2+HOOCCH2O-\text{-NHC(O)CH}_2\text{O-} \xrightarrow{\text{HCl/H}_2\text{O}} \text{-NH}_2 + \text{HOOCCH}_2\text{O-}

Key Insight : Amide hydrolysis is a common metabolic pathway for similar compounds, as seen in enzymatic assays involving carboxypeptidase G2 (CPG2) .

Modification of the 2-Fluorophenoxy Group

The 2-fluorophenoxy ether may undergo aromatic substitution under electrophilic conditions (e.g., nitration, halogenation) or defluorination via catalytic hydrogenation:

-O-C6H4FH2/Pd-O-C6H5+HF\text{-O-C}_6\text{H}_4\text{F} \xrightarrow{\text{H}_2/\text{Pd}} \text{-O-C}_6\text{H}_5 + \text{HF}

Support : Fluorinated pyridine derivatives exhibit similar defluorination reactivity .

Functionalization of the (2-Methoxyethyl)amino Group

The secondary amine at position 4 can participate in:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Alkylation : Formation of quaternary ammonium salts.

  • Schiff base formation : Condensation with aldehydes/ketones.

Example : Alkylation of amino groups in pyrazolo[3,4-d]pyrimidines is critical for improving kinase selectivity .

Stability Under Biological Conditions

In physiological environments (pH 7.4, 37°C), the compound may undergo:

  • Oxidative metabolism : Hepatic conversion of -SMe to sulfoxides.

  • Enzymatic hydrolysis : Cleavage of the acetamide group by esterases or proteases .

Synthetic Routes and Key Intermediates

While no direct synthesis is documented, plausible intermediates include:

StepIntermediateReaction Type
16-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidineNucleophilic substitution
24-((2-Methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidineAmine alkylation
3N-(2-(4-((2-Methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamideAmide coupling

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProduct
-SMe (C6)OxidationH<sub>2</sub>O<sub>2</sub>/AcOH-S(O)Me or -SO<sub>2</sub>Me
-NH-(CH<sub>2</sub>)<sub>2</sub>-OCH<sub>3</sub> (C4)AlkylationAlkyl halides, baseQuaternary ammonium
AcetamideHydrolysisHCl/H<sub>2</sub>O or NaOHCarboxylic acid + amine
2-FluorophenoxyDefluorinationH<sub>2</sub>/PdPhenol

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Potential Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(2-Methoxyethylamino), 6-(methylthio), 2-(2-fluorophenoxy)acetamide ~470–500 (estimated) Kinase inhibition (inferred)
Example 83 () Pyrazolo[3,4-d]pyrimidine Dimethylamino, fluorophenyl, chromen-4-one 571.20 Kinase/cancer targets
N-(2-(6-(Ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine 4-(Isobutylamino), 6-(ethylthio), 4-fluorophenylacetamide 430.50 Kinase modulation
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide () Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, trifluoromethylphenyl 536.00 Antimicrobial/anti-inflammatory
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine Dimethylpyrimidinyl, methylpyridinyl ~304.38 Intermediate for bioactive molecules

Key Comparisons

(i) Core Heterocycle Modifications

  • The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally distinct from pyrazolo[3,4-b]pyridine () and simpler pyrimidines (). The fused pyrazolo-pyrimidine system enhances planar rigidity, favoring interactions with kinase ATP-binding pockets .

(ii) Substituent Effects on Pharmacokinetics

  • Methylthio vs. Ethylthio: The target compound’s 6-(methylthio) group (vs.
  • 2-Methoxyethylamino vs. Isobutylamino: The 2-methoxyethylamino substituent in the target compound introduces an ether oxygen for hydrogen bonding, enhancing solubility over the hydrophobic isobutylamino group in .
  • Fluorophenoxy vs. Trifluoromethylphenyl: The 2-fluorophenoxy group balances hydrophobicity and electronic effects, whereas the trifluoromethyl group in increases electronegativity and metabolic resistance .

Physicochemical Properties

  • Molecular Weight: The target compound (~470–500 g/mol) is heavier than simpler pyrimidines () but comparable to chromenone derivatives (). Higher molecular weight may limit blood-brain barrier penetration but enhance target specificity .
  • Solubility: The 2-methoxyethylamino and acetamide groups likely improve aqueous solubility over ’s chromenone and ’s isobutylamino analogues .

Q & A

Q. What structural features of this compound are critical for its potential biological activity?

The compound’s pyrazolo[3,4-d]pyrimidine core is a key pharmacophore often associated with kinase inhibition and anticancer activity. Substituents like the 2-fluorophenoxy group enhance lipophilicity and membrane permeability, while the 2-methoxyethylamino moiety may facilitate hydrogen bonding with target proteins. The methylthio group at position 6 could influence electron distribution and metabolic stability. Structural analogs with similar cores exhibit varied bioactivities depending on substituent positions (e.g., fluorinated groups improve target affinity) .

Q. What are the recommended characterization techniques to confirm the compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can validate functional groups like acetamide and thioether bonds. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) dictates stock solution preparation. For cell-based assays, ensure DMSO concentrations remain below 0.1% to avoid cytotoxicity. If precipitation occurs in aqueous buffers, consider surfactants (e.g., Tween-80) or cyclodextrin-based solubilization. Pre-screening solubility via nephelometry is advised .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up, particularly for the pyrazolo-pyrimidine core formation?

Key factors include:

  • Temperature control : Maintain 80–100°C during cyclization to prevent side reactions.
  • Catalyst selection : Use Pd/C or copper catalysts for Suzuki couplings of aryl groups.
  • Solvent choice : Polar aprotic solvents (e.g., NMP, DMF) improve reaction homogeneity.
  • Purification : Gradient column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity. Yield improvements (>30%) are achievable by optimizing stoichiometry and reaction time .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

  • Assay standardization : Use consistent ATP concentrations in kinase assays to minimize variability.
  • Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics.
  • Compound stability : Test for degradation under assay conditions via LC-MS. Contradictions may arise from metabolite interference or protein binding artifacts .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses with targets like kinases or GPCRs. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate substituent electronegativity (e.g., fluorine) with activity trends. Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding pocket lysines) .

Q. What synthetic routes mitigate byproduct formation during acetamide coupling?

  • Activation reagents : Use HATU or EDCI/HOBt for efficient amide bond formation.
  • Protecting groups : Temporarily protect reactive amines (e.g., with Boc) to prevent undesired nucleophilic attacks.
  • Stepwise coupling : Isolate intermediates after each coupling step (e.g., thioether formation before acetamide addition) to reduce cross-reactivity .

Methodological Guidance for Data Interpretation

Q. How to analyze SAR discrepancies between this compound and its analogs?

  • Substituent mapping : Compare bioactivity of analogs with systematic substitutions (e.g., replacing methylthio with sulfoxide).
  • Crystallography : Resolve co-crystal structures to identify critical binding interactions.
  • Metabolic profiling : Assess if differential CYP450 metabolism alters efficacy (e.g., methylthio vs. methoxy stability) .

Q. What in vitro models best evaluate its therapeutic potential for oncology?

  • Cell line panels : Use NCI-60 to screen broad-spectrum activity.
  • Primary cells : Test selectivity against non-cancerous fibroblasts.
  • Mechanistic assays : Measure apoptosis (Annexin V), cell cycle arrest (PI staining), or target phosphorylation (Western blot) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.